molecular formula C18H30O2 B1230467 9-Octadecen-16-ynoic acid

9-Octadecen-16-ynoic acid

Cat. No.: B1230467
M. Wt: 278.4 g/mol
InChI Key: XDYJRCBGFFKBPA-UHFFFAOYSA-N
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Description

Overview and Structural Peculiarities of Alkyne-Containing Fatty Acids

Acetylenic fatty acids are characterized by the presence of at least one C≡C triple bond within their aliphatic chain. nih.gov This structural feature distinguishes them from the more common saturated and unsaturated fatty acids. wikipedia.org Their biosynthesis often involves modifications of common fatty acids, catalyzed by specialized enzymes like acetylenases, which are a unique group of desaturases. rsc.org

The naming of fatty acids follows established IUPAC rules, but shorthand notations are commonly used in the scientific literature. gerli.comaocs.org This shorthand typically indicates the number of carbon atoms, the number of unsaturated bonds (both double and triple), and the positions of these bonds. For example, an 18-carbon fatty acid with one double bond is denoted as 18:1. gerli.com For unsaturated fatty acids, the position and geometry of the double bonds are crucial. The 'delta' (Δ) system numbers carbon atoms from the carboxyl end, while the 'omega' (ω or n-) system numbers from the methyl end. wikipedia.orggerli.com

Stereochemistry, particularly the cis/trans (or Z/E) configuration of double bonds, significantly influences the molecule's shape. Cis double bonds introduce a kink in the fatty acid chain, while trans bonds result in a more linear structure, closer to that of a saturated fatty acid. wikipedia.orgswiftcraftymonkey.blog This has profound effects on the physical properties and biological roles of the fatty acid.

The compound 9-Octadecen-16-ynoic acid possesses a C18 carbon chain with a double bond at the 9th position and a triple bond at the 16th position, making it a polyunsaturated fatty acid. A key feature is the terminal alkyne (C≡C-H). This terminal triple bond is of particular interest in synthetic and medicinal chemistry. The acidic proton on the terminal alkyne can be removed, and the triple bond itself can participate in a variety of chemical reactions, such as "click chemistry," a set of powerful and reliable reactions for joining molecules. nih.gov This reactivity makes fatty acids with terminal alkynes valuable as probes for studying lipid metabolism and interactions. nih.gov While many acetylenic fatty acids are considered chemically inert, some, particularly those with triple bonds, have been shown to be redox-active. nih.govquora.com

The location and geometric configuration of unsaturated bonds in fatty acid chains lead to a wide array of isomers, each with potentially different biological activities. nih.govbiorxiv.org Research has shown that both positional and geometric isomers of fatty acids can have distinct effects on cellular processes. nih.gov For instance, the position of a double bond in an 18-carbon monoenoic acid can influence its effect on the desaturation of essential fatty acids. nih.gov

In acetylenic fatty acids, the combination of double and triple bonds increases the potential for isomerism. The relative positions of these bonds (conjugated vs. non-conjugated) and the geometry of the double bonds (cis or trans) are of significant academic interest. mdpi.com For example, ximenynic acid, also known as santalbic acid, is chemically identified as trans-11-octadecen-9-ynoic acid, highlighting a specific geometric and positional arrangement of its double and triple bonds. wikipedia.orgnih.govresearchgate.net The study of these isomers is crucial for understanding their biosynthesis, metabolism, and biological functions. biorxiv.orgnih.gov

The Unique Terminal Triple Bond Moiety of this compound and its Chemical Implications

Historical Context and Evolution of Research on Lipid Unsaturation

The study of unsaturated lipids, including those with triple bonds, has a rich history intertwined with advancements in chemical analysis.

The first acetylenic fatty acid, tariric acid, was discovered in the seed fat of Picramnia sow in the late 19th century by the French chemist Arnaud. gerli.com This discovery opened the door to finding other acetylenic fatty acids, primarily in tropical plants of the Santalaceae and Olacaceae families. gerli.com For instance, ximenynic acid (santalbic acid) was first described in the seed fat of Santalum album in 1938. gerli.com These early discoveries highlighted a unique biochemical feature of certain plant species, where acetylenic fatty acids can constitute a significant portion of the seed oil. gerli.com

The initial identification and structural elucidation of acetylenic fatty acids relied on classical chemical methods. However, the development of more sophisticated analytical techniques has been pivotal in advancing research in this area. researchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs) and their derivatives have been instrumental in identifying the structures of these complex lipids. nih.gov More recently, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as a powerful tool for the detailed structural characterization of fatty acids, including the precise localization of double and triple bonds. nih.gov Spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, have also been crucial in confirming the structures of newly isolated acetylenic fatty acids. nih.govaocs.org

Early Discoveries of Acetylenic Fatty Acids in Natural Sources

Broad Significance in Contemporary Chemical and Biological Sciences

The unique properties of acetylenic fatty acids have positioned them as significant molecules in modern chemical and biological studies. Their contributions span from the discovery of new natural products to the elucidation of complex metabolic processes.

Acetylenic fatty acids are key components in the discovery and characterization of novel natural products. nih.gov Their distinct spectroscopic signatures aid in the identification and structural elucidation of new compounds. The localization of the triple bond within a fatty acid chain is a critical step in its characterization and is often achieved through advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. chemicalbook.com The study of these compounds has led to the identification of numerous bioactive lipids with potential applications in medicine and agriculture. Many acetylenic lipids have been shown to possess fungicidal, antitumor, and antimicrobial properties. nih.govcymitquimica.com

The compound at the center of this article, this compound, also known as 16-ODCYA, is an 18-carbon fatty acid featuring a cis-double bond at the ninth carbon and a triple bond at the sixteenth carbon. ontosight.ai Its synthesis can be accomplished through various chemical pathways, and while its natural occurrence is not extensively documented, it is anticipated to exist in trace quantities in certain plant oils and marine organisms. ontosight.ai Research has begun to uncover its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. ontosight.ai

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₈H₃₀O₂
Common Name 16-ODCYA
Structure 18-carbon chain with a double bond at C9 and a triple bond at C16
CAS Number 158999-14-5 chemicalbook.com

Acetylenic fatty acids serve as valuable tools for investigating the complexities of lipid metabolism. gerli.com The introduction of an alkyne group into a fatty acid creates a chemical handle that can be used for "click chemistry," a set of powerful and selective reactions. This allows researchers to tag and trace the movement and transformation of these fatty acids within cells and organisms, providing insights into anabolic and catabolic pathways. gerli.com

A notable example of the relevance of this compound in metabolic studies comes from research on wheat seedlings. In a study investigating cytochrome P450-dependent reactions, it was found that this compound acts as an inhibitor of the hydroxylation of oleic acid. nih.gov Specifically, this substrate analogue, with its acetylenic function near the site of enzymatic attack, inhibited the formation of 16-, 17-, and 18-hydroxyoleic acids. nih.gov This finding suggests the involvement of at least two different P450 enzymes in the oxidation of fatty acids in wheat and highlights the utility of acetylenic fatty acids in dissecting specific enzymatic steps in lipid metabolism. nih.gov

Table 2: Investigated Biological Activities of Acetylenic Fatty Acids

Biological Activity Description
Anti-inflammatory Potential to reduce inflammation. ontosight.ai
Antimicrobial Ability to inhibit the growth of microorganisms. ontosight.ai
Antitumor Potential to inhibit the growth of tumors. ontosight.ai
Enzyme Inhibition Can act as specific inhibitors of enzymes, such as cytochrome P450. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadec-9-en-16-ynoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,4-8,11-17H2,1H3,(H,19,20)

InChI Key

XDYJRCBGFFKBPA-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCCC=CCCCCCCCC(=O)O

Synonyms

16-ODCYA
9-octadecen-16-ynoic acid

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Acetylenic Fatty Acids

Presence in Flora

The distribution of acetylenic fatty acids in the plant kingdom is not uniform, with a marked concentration in certain families. Their presence is often considered a chemotaxonomic marker, helping to delineate botanical relationships between species. d-nb.info

Identification in Specific Plant Families (e.g., Santalaceae, Olacaceae, Asteraceae)

Acetylenic fatty acids are particularly common in the plant order Santalales, which includes the families Santalaceae and Olacaceae. gerli.comgerli.com They are also widespread in the Asteraceae family. d-nb.inforesearchgate.net

Santalaceae: This family is a rich source of acetylenic fatty acids, which can constitute up to 90% of the seed fat. gerli.comgerli.com A prominent example is ximenynic acid (also known as santalbic acid or trans-11-octadecen-9-ynoic acid), which is found in significant levels in the seed kernels of species like native cherry (Exocarpos cupressiformis) and sweet quandong (Santalum acuminatum). researchgate.netwikipedia.org Stearolic acid (9-octadecynoic acid) is another acetylenic fatty acid present in the seeds of Santalaceae. gerli.comd-nb.info The seed oil of Jodina rhombifolia, a member of this family, was found to contain nine different acetylenic fatty acids, including ximenynic acid (20.3%) and pyrulic acid (trans-10-heptadecen-8-ynoic acid) (20.1%). gsartor.org

Olacaceae: Similar to Santalaceae, the Olacaceae family features a high concentration of acetylenic fatty acids, which can make up around 50% of the seed fat. gerli.comgerli.com Ximenynic acid is a major component in the seed fats of several members of the Ximenia genus. publish.csiro.au The seed oil of Heisteria silvanii contains several acetylenic fatty acids, including pyrulic acid and ximenynic acid. nih.gov

Asteraceae (Compositae): This family is known for producing a variety of polyacetylenes. researchgate.netmdpi.com Crepenynic acid (cis-9-octadecen-12-ynoic acid) was first isolated from the seed oil of Crepis foetida, where it can account for up to 60% of the total fatty acids. gerli.comgerli.comgoogle.com Polyacetylenes in this family are often derived from crepenynic acid through further metabolic modifications. mdpi.com Other acetylenic compounds, such as (3S)-16,17-didehydrofalcarinol, have been isolated from the rhizomes of Tridax procumbens. researchgate.net

Localization within Plant Tissues and Organs (e.g., Seed Oils, Rhizomes, Leaves)

Acetylenic fatty acids are not evenly distributed throughout the plant, with specific tissues and organs showing higher concentrations. While they are most frequently found in storage seed oils, they have also been identified in other vegetative parts. d-nb.info

Seed Oils: The seed oils of many species within the Santalaceae, Olacaceae, and Asteraceae families are particularly rich in acetylenic fatty acids. gerli.comd-nb.inforesearchgate.net For example, ximenynic acid can comprise over 60% of the fatty acids in the seed fat of Exocarpus cupressiformis (Santalaceae). scispace.compublish.csiro.au In Crepis foetida (Asteraceae), crepenynic acid is located exclusively in the seeds. oup.com

Rhizomes and Roots: In contrast to the seed oils, the roots of some plants contain different profiles of acetylenic fatty acids. The roots of Exocarpus cupressiformis contain an oil where octadec-trans-13-en-9,11-diynoic acid makes up 89% of the fatty acids. publish.csiro.auscispace.compublish.csiro.au Similarly, Santalum acuminatum accumulates conjugated polyacetylenic fatty acids in its root tissue. researchgate.net In the Asteraceae family, crepenynic acid has been identified in the rhizomes of Atractylodes lancea and A. macrocephala. d-nb.info

Leaves: The presence of acetylenic fatty acids in leaves is less common. However, trace amounts of polyacetylenes have been detected in the leaves of Crepis biennis (Asteraceae). oup.com

Comparative Analysis of Acetylenic Fatty Acid Profiles Across Plant Species

The type and quantity of acetylenic fatty acids can vary significantly between plant families and even between different organs of the same plant.

The Santalaceae and Olacaceae families are characterized by C18 acetylenic fatty acids where the triple bond is often at the Δ9 position, such as in ximenynic acid (trans-11-octadecen-9-ynoic acid). researchgate.netresearchgate.net In contrast, the Asteraceae family frequently contains crepenynic acid, where the triple bond is at the Δ12 position (cis-9-octadecen-12-ynoic acid). gerli.comgerli.com The specific compound 9-Octadecen-16-ynoic acid is less documented but is thought to occur in trace amounts in certain plant oils. ontosight.ai

Table 1: Occurrence of Key Acetylenic Fatty Acids in Plant Families
Fatty AcidChemical StructurePlant FamilySpecies ExampleTissueConcentration (% of total fatty acids)Reference
Ximenynic Acid (Santalbic Acid)trans-11-Octadecen-9-ynoic acidSantalaceaeExocarpus cupressiformisSeed Oil>60% scispace.compublish.csiro.au
Ximenynic Acid (Santalbic Acid)trans-11-Octadecen-9-ynoic acidSantalaceaeSantalum albumSeed Oil~50% gerli.com
Ximenynic Acidtrans-11-Octadecen-9-ynoic acidOlacaceaeXimenia americanaRoot FatRich scispace.compublish.csiro.au
Crepenynic Acidcis-9-Octadecen-12-ynoic acidAsteraceaeCrepis foetidaSeed Oil~60% gerli.comgerli.com
Stearolic Acid9-Octadecynoic acidSantalaceaeSantalum spicatumSeed Oil~1% gerli.com
Pyrulic Acidtrans-10-Heptadecen-8-ynoic acidSantalaceaeJodina rhombifoliaSeed Oil20.1% gsartor.org
Octadec-trans-13-en-9,11-diynoic acidtrans-13-Octadecen-9,11-diynoic acidSantalaceaeExocarpus cupressiformisRoot Oil89% scispace.compublish.csiro.au

Microbial Production and Bio-Ecological Relevance

The occurrence of acetylenic fatty acids is not limited to the plant kingdom; they are also produced by various microorganisms.

Isolation from Fungi, Mosses, and Other Microorganisms

Fungi: Acetylenic fatty acids are known to be produced by fungi. google.com For instance, mushrooms of the genera Cantharellus (chanterelles), Craterellus, and Hydnum can accumulate up to 62% of their total lipids as acetylenic fatty acids. nih.gov The production of dehydrocrepenynic acid from oleic acid has been demonstrated in the Pacific golden chanterelle (Cantharellus formosus). nih.gov

Mosses: Bryophytes, particularly mosses from the orders Dicranales and Bryales, are known to contain acetylenic fatty acids. mdpi.comnih.gov Specific examples include 6a,9,12–18:3 and 6a,9,12,15–18:4 (dicranin), which have been identified in several Siberian bryophyte species. mdpi.comnih.gov The liverwort Riccia fluitans has been found to contain 9-octadecen-6-ynoic acid. nih.govplantaedb.com

Other Microorganisms: The search for novel fatty acids has led to their discovery in other microorganisms. Acetylenic acids have been described in marine sponges. gerli.com Additionally, a unique brominated cyclopropyl (B3062369) fatty acid with antifungal properties was reported in the cyanobacterium Lyngbya majuscula. gerli.com

Role in Microbial Interactions and Environmental Adaptation Mechanisms

The production of acetylenic fatty acids by plants and microbes is often linked to defense and adaptation. These compounds can possess potent biological activities that influence ecological interactions.

Antimicrobial Defense: Acetylenic fatty acids serve as a chemical defense for some plants against pathogenic microorganisms. researchgate.netresearchgate.net They have demonstrated significant antifungal and antibacterial properties. researchgate.netresearchgate.netnih.gov For example, two acetylenic acids isolated from the roots of a Peruvian plant showed strong inhibitory activity against both fluconazole-susceptible and -resistant strains of Candida albicans. gerli.com Polyacetylenes are also considered phytoalexins, which are compounds produced by plants in response to microbial attack or other stressors. researchgate.net Research into this compound has specifically explored its potential antimicrobial effects. ontosight.ai

Environmental Adaptation: The synthesis of unusual fatty acids, including those with acetylenic bonds, can be part of a plant's or microbe's strategy for adapting to environmental stress. researchgate.net The enzymes involved in creating these bonds are related to fatty acid desaturases, which play a central role in thermal adaptation by modifying membrane fluidity. nih.gov In microbial communities, the production of reactive compounds like certain fatty acids can induce oxidative stress, influencing the ecological balance and competitive interactions among microorganisms. mdpi.com

Occurrence in Other Biological Systems (e.g., Insect Pheromone Precursors)

While the specific role of this compound as an insect pheromone precursor is not extensively documented in the available scientific literature, the broader class of acetylenic fatty acids plays a crucial role in the chemical communication and defense mechanisms of various insect species. These compounds, characterized by the presence of one or more carbon-carbon triple bonds, are often biosynthesized by the insects themselves from common saturated fatty acids through a series of enzymatic reactions, including desaturation and acetylenation. nih.govwikipedia.org

Research into insect biochemistry has revealed that acetylenic fatty acids are key intermediates in the biosynthesis of sex pheromones, particularly in moths (Lepidoptera), and defensive compounds in beetles (Coleoptera). nih.govdiva-portal.org These specialized fatty acids are typically produced in the pheromone glands of female moths or the defensive glands of beetles. nih.govnih.govpnas.org The enzymes responsible for the introduction of the triple bond, known as acetylenases, are a unique class of desaturases that can convert a double bond into a triple bond. nih.govnih.gov

A notable example of acetylenic fatty acid involvement in pheromone biosynthesis is found in the processionary moth, Thaumetopoea pityocampa. The female sex pheromone is a C16 enyne acetate, specifically (Z)-13-hexadecen-11-ynyl acetate. pnas.orgpnas.org Its biosynthesis starts from the common saturated fatty acid, palmitic acid. A multifunctional desaturase enzyme then catalyzes a three-step process: first, the formation of (Z)-11-hexadecenoic acid; second, the conversion of the double bond to a triple bond to form 11-hexadecynoic acid; and finally, a further desaturation to create (Z)-13-hexadecen-11-ynoic acid, the direct precursor to the pheromone. pnas.orgpnas.orgepa.gov

In another example, soldier beetles utilize polyacetylenic fatty acids for defense. Research has shown that oleic acid, a common C18 monounsaturated fatty acid, is converted into 9Z,16Z-octadecadiene-12,14-diynoic acid. This compound is a precursor to the defensive agent 8Z-dihydromatricaria acid, which is used to repel predators. nih.gov

The following table summarizes key research findings on the occurrence and function of various acetylenic fatty acids in insects:

Compound NameInsect SpeciesBiological RolePrecursorReference
(Z)-13-hexadecen-11-ynoic acidThaumetopoea pityocampa (Processionary moth)Pheromone precursorPalmitic acid pnas.org, epa.gov, pnas.org
11-hexadecynoic acidThaumetopoea pityocampa (Processionary moth)Pheromone intermediate(Z)-11-hexadecenoic acid pnas.org, epa.gov, pnas.org
9Z,16Z-octadecadiene-12,14-diynoic acidChauliognathus lugubris (Soldier beetle)Defensive compound precursorOleic acid nih.gov
8Z-dihydromatricaria acidSoldier beetlesDefensive compound9Z,16Z-octadecadiene-12,14-diynoic acid nih.gov

These examples highlight the significant role of acetylenic fatty acids in the chemical ecology of insects, serving as vital components in their reproductive and survival strategies. The biosynthesis of these unique molecules showcases the remarkable enzymatic capabilities that have evolved within this diverse group of organisms. nih.govnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of Acetylenic Fatty Acids

De Novo Biosynthesis of Alkyne Fatty Acids

The formation of acetylenic fatty acids is a specialized branch of lipid metabolism, building upon the fundamental processes of fatty acid synthesis.

Precursor Utilization and Fatty Acyl Chain Elongation

The journey of fatty acid synthesis begins with the precursor molecule, acetyl-coenzyme A (acetyl-CoA). aatbio.com In the cytoplasm, a series of anabolic reactions catalyzed by the enzyme complex fatty acid synthase (FAS) builds the hydrocarbon chain. aatbio.comwikipedia.org This process involves the sequential addition of two-carbon units, which are donated from an activated three-carbon molecule called malonyl-ACP. During each elongation step, one carbon is released as carbon dioxide. cuni.cz

This de novo synthesis typically produces a 16-carbon saturated fatty acid, palmitate (16:0). wikipedia.orgcuni.cz Further elongation to longer chains, such as the 18-carbon stearate (B1226849) (18:0), occurs primarily in the endoplasmic reticulum, carried out by distinct enzymes known as elongases. wikipedia.orgcuni.cz These elongation steps follow a similar four-step reaction sequence as FAS. wikipedia.org The resulting saturated fatty acyl chains then become the substrates for subsequent modifications, including the desaturation and acetylenation reactions that lead to compounds like 9-octadecen-16-ynoic acid. In some pathways, particularly in bacteria, the process is dependent on an acyl carrier protein (ACP), where the growing fatty acyl chain is tethered to the ACP throughout the synthesis and modification steps. escholarship.org For instance, the JamABC system in certain cyanobacteria utilizes a fatty acyl-AMP ligase (JamA) to load a hexanoic acid starter unit onto an ACP (JamC) before modification by a desaturase (JamB). escholarship.orgresearchgate.net

Desaturation and Acetylenation Processes: Introduction of Alkyne Bonds

The introduction of unsaturation into fatty acid chains is catalyzed by enzymes called desaturases. cuni.czrsc.orgresearchgate.net These enzymes are responsible for forming double bonds (alkenes) at specific positions in the fatty acyl chain. usask.ca The formation of a triple bond, or alkyne, is a more energetically demanding process that is typically catalyzed by a specialized group of desaturases known as acetylenases. nih.govrsc.org

The prevailing mechanism involves a sequential dehydrogenation. First, a standard desaturase introduces a double bond into the saturated fatty acid chain. nih.govrsc.org A subsequent, distinct enzymatic step, catalyzed by an acetylenase, acts on this olefinic bond to introduce the second degree of unsaturation, converting the double bond into a triple bond. nih.govrsc.org This was clearly established in studies of crepenynic acid biosynthesis, where linoleic acid, which has a double bond at the Δ12 position, was identified as the direct precursor for the Δ12 triple bond of crepenynic acid. nih.govrsc.org This conversion of an existing double bond to a triple bond is a hallmark of many acetylenic fatty acid biosynthetic pathways. nih.gov These reactions are O2-dependent and utilize a di-iron center within the enzyme's active site. rsc.orgnih.gov

Specific Pathways Leading to the Formation of this compound and Related Structures

While the precise biosynthetic pathway for this compound is not as extensively characterized as some other acetylenic fatty acids, its structure suggests a pathway involving both desaturation and acetylenation on a C18 backbone. The biosynthesis likely begins with the common C18:1 monounsaturated fatty acid, oleic acid. A subsequent desaturation event would introduce a second double bond, and an acetylenase would then act on one of these double bonds to form the alkyne.

Studies in mosses, such as Ceratodon purpureus, have elucidated pathways for similar C18 acetylenic acids. For example, all-cis-9,12,15-octadecatrien-6-ynoic acid is synthesized from linolenic acid (9,12,15-octadecatrienoic acid). nih.gov This process involves the formation of a double bond at the C-6 position as a distinct step before its conversion to a triple bond. nih.gov Similarly, the biosynthesis of crepenynic acid ((9Z)-9-Octadecen-12-ynoic acid) in the seeds of Crepis alpina utilizes linoleic acid ((9Z,12Z)-9,12-Octadecadienoic acid) as a direct precursor. nih.govrsc.org The enzyme Crep1, a bifunctional desaturase/acetylenase, first ensures the presence of the Δ12 double bond and then catalyzes its conversion to a triple bond. nih.govrsc.org The formation of this compound would likely involve a similar logic, starting from an 18-carbon precursor and employing specific desaturases and acetylenases to install the double bond at the Δ9 position and the triple bond at the Δ16 position.

Characterization of Key Biosynthetic Enzymes

The synthesis of acetylenic fatty acids is orchestrated by specific enzymes, primarily from the fatty acid desaturase and cytochrome P450 superfamilies.

Microsomal Fatty Acid Desaturases (FADs) and their Regiospecificity in Alkyne Formation

Fatty acid desaturases (FADs) are typically membrane-bound enzymes located in the endoplasmic reticulum (microsomal fraction) or, in plants, also in the plastids. escholarship.orgusask.ca They are non-heme di-iron enzymes that catalyze the O2-dependent dehydrogenation of fatty acids. researchgate.netnih.gov A key feature of these enzymes is their remarkable regiospecificity, meaning they introduce double bonds at highly specific carbon positions along the fatty acyl chain. usask.ca

A specialized subset of FADs, termed acetylenases, is responsible for the formation of the alkyne bond. nih.govrsc.org These enzymes often exhibit bifunctionality. For instance, the Crep1 enzyme from Crepis alpina is a Δ12 acetylenase that can convert the Δ12 double bond of linoleic acid into a triple bond to form crepenynic acid. nih.govrsc.org Similarly, the JamB enzyme from the cyanobacterium Moorea producens is a membrane-bound desaturase/acetylenase that generates a terminal alkyne. researchgate.netnih.gov JamB displays stringent substrate specificity, requiring the fatty acid to be tethered to an acyl carrier protein (JamC) for activity. escholarship.org This highlights that the enzyme's regiospecificity and substrate recognition are highly controlled. The evolution of these acetylenases from common desaturases represents a key functional divergence that enables the production of this unique class of fatty acids. usask.ca

EnzymeOrganismSubstrateProductFunction
Crep1 Crepis alpinaLinoleic acidCrepenynic acidBifunctional Δ12-desaturase/acetylenase. nih.govrsc.org
JamB Moorea producens5-hexenoyl-JamC5-hexynoyl-JamCTerminal alkyne formation on an ACP-tethered substrate. escholarship.orgresearchgate.net
TtuB Teredinibacter turneraeC10 fatty acyl-TtuCC10 acetylenic fatty acyl-TtuCDesaturase/acetylenase with specificity for C10 chains. nih.gov

Cytochrome P450 Enzymes in Hydroxylation and Potential Acetylenation Reactions

Cytochrome P450 monooxygenases (CYPs or P450s) are a vast superfamily of heme-containing enzymes known for catalyzing a wide array of oxidative reactions, including the hydroxylation of fatty acids. nih.govresearchgate.net In plants and microbes, P450s play significant roles in fatty acid metabolism, often hydroxylating fatty acids at the terminal (ω) or sub-terminal (in-chain) positions. nih.govresearchgate.net For example, microsomes from wheat shoots contain P450s that hydroxylate oleic acid to form 16-, 17-, and 18-hydroxyoleic acids. nih.gov

Interestingly, the activity of these fatty acid hydroxylases can be inhibited by substrate analogs containing an acetylenic function. nih.gov Notably, the P450-mediated hydroxylation of oleic acid in wheat microsomes is inhibited by this compound, demonstrating a direct interaction between this specific acetylenic fatty acid and a P450 enzyme. nih.gov

While P450s are primarily known for hydroxylation, recent discoveries have expanded their catalytic repertoire to include alkyne formation. In the biosynthesis of the meroterpenoid, biscognienyne B, the alkyne moiety is installed by an unprecedented cytochrome P450 enzyme, BisI. nih.govnih.gov This enzyme is distinct from the di-iron desaturase/acetylenase family and represents a different evolutionary solution for constructing a carbon-carbon triple bond. nih.gov This finding suggests that P450s could potentially be involved in the biosynthesis of other acetylenic natural products, including fatty acids, although their primary role in fatty acid metabolism remains hydroxylation. researchgate.netnih.gov

Enzyme FamilyTypical ReactionRole in Acetylenic Fatty Acid Metabolism
Cytochrome P450 (general) Fatty Acid HydroxylationPrimarily catalyze hydroxylation of fatty acid chains. nih.govresearchgate.net Activity can be inhibited by acetylenic fatty acids like this compound. nih.gov
BisI (a specific Cytochrome P450) AcetylenationCatalyzes alkyne formation in meroterpenoid biosynthesis, demonstrating P450 capacity for this reaction. nih.govnih.gov

Substrate Specificity and Catalytic Mechanisms of Acetylenases

Acetylenic fatty acids, such as this compound, are synthesized by a special class of enzymes known as acetylenases. These enzymes are functionally divergent members of the membrane-bound fatty acid desaturase 2 (FAD2) family, which typically introduce double bonds into fatty acid chains. usask.casmolecule.com Acetylenases, however, have evolved to catalyze the formation of a triple bond, a more complex chemical transformation. usask.ca

The catalytic process is understood to be a sequential dehydrogenation mechanism. nih.gov The introduction of an acetylenic bond is believed to involve the formation of a double bond as an intermediate step. nih.gov For the well-studied Δ12-acetylenases, the process begins with the desaturation of oleic acid (18:1?⁹?) to linoleic acid (18:2?⁹?,¹²?). The acetylenase then acts on the newly formed double bond in linoleic acid, performing a second round of desaturation to create the triple bond, resulting in crepenynic acid (18:2?⁹?,¹²?). usask.caresearchgate.net

The substrate specificity of these enzymes is highly refined. The Δ12-acetylenase from Crepis alpina, for instance, primarily utilizes linoleic acid (9(Z),12(Z)-octadecadienoate) for acetylenic bond formation. smolecule.comnih.gov While it can act on oleic acid to produce a mixture of 9(Z),12(E)- and 9(Z),12(Z)-octadecadienoates, only the Z,Z-isomer serves as an efficient substrate for the subsequent conversion to crepenynate. smolecule.comnih.gov This indicates a strict conformational requirement within the enzyme's active site. Similarly, the Δ6-acetylenase/desaturase from the moss Ceratodon purpureus acts on substrates that already possess a Δ9 double bond and requires a cis-Δ12 double bond to be present for the efficient conversion of the Δ6 double bond into a triple bond. nih.govcapes.gov.br

Mutational studies have identified key amino acid residues that differentiate acetylenase activity from typical desaturase activity. In the Crepis alpina acetylenase (Crep1), specific residues have been shown to be critical for chemoselectivity (desaturation vs. acetylenation), stereoselectivity, and substrate recognition. usask.ca For example, a Y150F mutation resulted in a loss of acetylenase function without eliminating the enzyme's inherent ability to desaturate. usask.ca This highlights the subtle structural changes that enable the more complex triple-bond formation. The catalytic mechanism for these enzymes, like other diiron enzymes, involves hydrogen abstraction at the carbon-carbon bond by an activated oxygen species at a diiron center. pnas.org

Table 1: Substrate Specificity of Characterized Fatty Acid Acetylenases

Enzyme/Source Organism Substrate(s) Product(s) Reference(s)
Δ12-Acetylenas (Crepis alpina) Linoleic acid (9Z,12Z-18:2) Crepenynic acid (9Z-18:1,12a) nih.gov
Δ6-Acetylenas (Ceratodon purpureus) Stearidonic acid (6Z,9Z,12Z,15Z-18:4) 9Z,12Z,15Z-Octadecatrien-6-ynoic acid nih.govcapes.gov.br
Δ12-Acetylenas (Helianthus annuus) Linoleic acid Crepenynic acid, Dehydrocrepenynic acid researchgate.net

Molecular Biology and Genetic Regulation of Biosynthesis

The study of acetylenic fatty acid biosynthesis has been greatly advanced by molecular biology techniques, which allow for the isolation, characterization, and manipulation of the genes involved.

Gene Cloning and Heterologous Expression in Model Organisms (e.g., Yeast, Arabidopsis thaliana) for Pathway Elucidation

A crucial strategy for deciphering the function of enzymes in a biosynthetic pathway is gene cloning followed by heterologous expression. nih.gov Researchers have successfully used this approach to identify and characterize numerous acetylenase genes. Typically, these genes are cloned from the genomic DNA of organisms known to produce acetylenic fatty acids, such as members of the Asteraceae and Apiaceae families. researchgate.netoup.com A common technique involves using the polymerase chain reaction (PCR) with primers designed based on conserved regions of known fatty acid desaturase genes. capes.gov.broup.com

Once a candidate gene is cloned, its function is confirmed by expressing it in a model organism that does not naturally produce acetylenic compounds. The yeast Saccharomyces cerevisiae is a widely used host for this purpose due to its well-understood genetics and ease of transformation. nih.govusask.caoup.comoup.com For example, when the Crep1 gene from Crepis alpina was expressed in yeast, the yeast cells began to produce crepenynic acid, confirming that Crep1 encodes a functional Δ12-acetylenase. oup.comoup.com

The plant Arabidopsis thaliana and soybean (Glycine max) embryos are also used as expression systems. researchgate.netnih.govoup.com Expressing acetylenase genes from parsley and sunflower in soybean embryos led to the accumulation of crepenynic and dehydrocrepenynic acids, demonstrating the enzymes' function in a plant environment. researchgate.net This approach not only validates the function of a single gene but also allows for the reconstruction of parts of the biosynthetic pathway and the production of novel fatty acids in established oilseed crops. nih.gov

Table 2: Examples of Heterologous Expression of Acetylenase Genes

Gene/Source Organism Expression Host Resulting Product(s) Reference(s)
Acetylenase (Crepis alpina) Saccharomyces cerevisiae Crepenynic acid oup.com
FAD2-like Acetylenases (Daucus carota) Saccharomyces cerevisiae Crepenynic acid oup.com
ELI12 Acetylenase (Petroselinum crispum) Soybean (Glycine max) Embryos Crepenynic acid, Dehydrocrepenynic acid researchgate.net
Acetylenase (Ceratodon purpureus) Saccharomyces cerevisiae 9,12,15-Octadecatrien-6-ynoic acid capes.gov.br
Acetylenase (Crepis alpina) Arabidopsis thaliana Crepenynic acid nih.gov

Transcriptional and Post-Translational Control of Acetylenase Activity

The production of acetylenic fatty acids is tightly regulated at multiple levels. Transcriptional control governs when and to what extent acetylenase genes are expressed. Studies in Crepis alpina revealed that while acetylenase transcripts are present in various tissues, they are expressed at dramatically higher levels in developing seeds, which correlates with the accumulation of crepenynic acid in seed oil. oup.comoup.com This tissue-specific expression suggests that regulatory elements in the gene's promoter region control its transcription.

Furthermore, the expression of some acetylenase genes is inducible. In parsley and sunflower, acetylenase gene expression is triggered by fungal elicitors, indicating a role for these enzymes and their products in plant defense mechanisms. researchgate.netoup.com

However, the presence of acetylenase mRNA does not always lead to the accumulation of the final product. oup.comoup.com This points to the importance of post-translational control, where the activity of the enzyme is regulated after it has been synthesized. researchgate.net While specific post-translational modifications for acetylenases are not yet fully detailed, metabolic pathways in general are known to be regulated by mechanisms such as phosphorylation and acetylation. nih.govmdpi.com These modifications can alter an enzyme's catalytic efficiency, stability, or localization, providing a rapid way for the cell to control metabolic flux in response to changing conditions. The lack of product accumulation despite transcript presence could be due to insufficient substrate, the activity of competing enzymes, or post-translational inactivation of the acetylenase itself. oup.comoup.com

Metabolic Engineering Strategies for Investigating Biosynthetic Flux

Metabolic engineering provides a powerful toolkit for studying and manipulating the flow of metabolites (flux) through a biosynthetic pathway. mdpi.com By altering the expression of key genes, scientists can probe bottlenecks, identify limiting factors, and potentially increase the production of desired compounds. frontiersin.org

More targeted approaches involve manipulating the genes directly in the pathway. For example, to study the flux towards crepenynic acid, researchers can co-express the gene for the acetylenase along with the gene for the Δ12-desaturase (FAD2), which produces its direct substrate, linoleic acid. oup.com This ensures that the acetylenase is not limited by substrate availability. Conversely, understanding the impact of competing pathways is also crucial. The FAD3 desaturase, for example, competes with acetylenase for the same linoleic acid substrate to produce α-linolenic acid. oup.com Analyzing the effects of down-regulating or knocking out the FAD3 gene can provide insights into how flux is partitioned between these competing branches of fatty acid metabolism. These engineering strategies are fundamental not only for elucidating the pathway but also for developing transgenic plants capable of producing high levels of these unusual and valuable fatty acids. nih.gov

Cellular and Molecular Roles of Acetylenic Fatty Acids

Integration into Complex Lipid Structures

Acetylenic fatty acids, including 9-octadecen-16-ynoic acid, can be assimilated into the lipid architecture of cells, influencing both storage and structural lipid pools.

Research indicates that various modified fatty acids, including those with oxygenated or acetylenic groups, can be incorporated into cellular lipids. Plant-derived oxygenated fatty acids are often found in polar lipids such as triglycerides (also known as triacylglycerols) and phospholipids (B1166683) google.com. Specifically, acetylenic fatty acids have been identified in an esterified form within glyceride-type lipids gerli.com. This suggests that this compound can be integrated into both triacylglycerols, which serve as a primary form of energy storage, and phospholipids, the fundamental components of cellular membranes. The ability to be incorporated into these lipid structures is a crucial aspect of the molecule's biological activity, allowing it to influence cellular processes from within these essential lipid pools.

The biophysical properties of cellular membranes are critically dependent on the composition of their lipid bilayers, particularly the structure of the fatty acid tails of phospholipids wikipedia.orgmdpi.com. Membrane fluidity is influenced by the packing of these fatty acid chains. Saturated fatty acids, which lack double bonds, can pack tightly, leading to a more rigid membrane. In contrast, unsaturated fatty acids contain one or more double bonds, which introduce "kinks" into the hydrocarbon chain. These kinks disrupt tight packing, thereby increasing membrane fluidity wikipedia.org.

Cells actively regulate their membrane composition in a process known as membrane lipid remodeling, often in response to environmental stressors mdpi.comnih.gov. This can involve altering the length and degree of unsaturation of fatty acid chains within membrane phospholipids to maintain optimal fluidity and function nih.govnih.gov. The incorporation of an unusual fatty acid like this compound could significantly participate in this remodeling, modifying membrane properties and influencing the function of membrane-associated proteins ontosight.ainih.gov.

Incorporation into Triacylglycerols and Phospholipids in Storage and Structural Lipids

Enzyme Substrate and Inhibitor Studies

The unique structure of this compound makes it a valuable tool for studying fatty acid metabolizing enzymes, acting as both a substrate analogue and a potent inhibitor.

Substrate analogues are structurally similar molecules to an enzyme's natural substrate and are often used in enzymatic assays to probe active site structure and reaction mechanisms sigmaaldrich.com. Acetylenic fatty acids are frequently employed for this purpose .

Specifically, cis-9-octadecen-16-ynoic acid (also referred to as 16-ODNYA) has been utilized as a substrate analogue in studies of cytochrome P450-dependent enzymes that hydroxylate oleic acid google.comresearchgate.netresearchgate.net. By comparing the enzyme's interaction with oleic acid versus its acetylenic analogue, researchers can gain insights into the binding requirements and catalytic action of the enzyme.

Cytochrome P450 (CYP450) enzymes are a large family of monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids researchgate.netresearchgate.net. Acetylenic compounds are a well-studied class of mechanism-based inhibitors for CYP450 enzymes researchgate.netsolvobiotech.com.

Research has demonstrated that cis-9-octadecen-16-ynoic acid (16-ODNYA) acts as an inhibitor of oleic acid hydroxylation google.com. The presence of the internal acetylene (B1199291) group appears to have a highly destructive effect on P450 enzymes that catalyze in-chain oxidation reactions google.com. The mechanism of this inhibition, often termed suicide inactivation, is thought to involve the enzymatic oxidation of the acetylene group. This process can form a highly reactive ketene (B1206846) intermediate, which then covalently binds to the enzyme, leading to its irreversible inactivation google.comresearchgate.netnih.gov. This potent inhibitory activity makes acetylenic fatty acids like 17-octadecynoic acid and 16-ODNYA valuable as selective chemical probes for studying specific CYP450 isoforms google.comcore.ac.uk.

Table 1: Inhibition of Phytanic Acid α-Hydroxylation by CYP450 Inhibitors

Inhibitor Target Enzyme/Family Potency/Effect Reference
17-ODYA CYP4 Family Potent inhibitor, IC₅₀ < 400 nM core.ac.uk
Ketoconazole CYP3A4 Substantial inhibition core.ac.uk
DDC CYP2E1 Substantial inhibition core.ac.uk

This table presents data on the inhibition of phytanic acid α-hydroxylation, demonstrating the potent inhibitory capacity of acetylenic fatty acids (17-ODYA) against CYP4 family enzymes compared to other known inhibitors.

Beyond cytochrome P450s, acetylenic fatty acids influence a range of other enzymes involved in lipid metabolism.

Lipoxygenases (LOXs): These enzymes catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxides, which are precursors to various signaling molecules koreascience.kr. Acetylenic fatty acids have been reported to inhibit several lipoenzymes, including lipoxygenase gerli.com. Specifically, fatty acids containing triple bonds are known to act as irreversible, or suicide-type, inhibitors of lipoxygenases nih.gov.

Desaturases: These enzymes introduce double bonds into fatty acid chains. Interestingly, some desaturases can recognize and act on acetylenic substrates. For instance, a multifunctional desaturase from the processionary moth was found to convert an acetylenic precursor, 11-hexadecynoic acid, into (Z)-13-hexadecen-11-ynoic acid pnas.org. This demonstrates that the acetylenic bond does not universally inhibit desaturase activity and can, in some cases, be a substrate for further modification. This dual role as both an inhibitor and a potential substrate highlights the complex interactions of acetylenic fatty acids with different enzyme systems.

Inhibition of Cytochrome P450-Dependent Hydroxylases by Acetylenic Fatty Acids

Role in Cellular Signaling and Metabolic Pathways (Mechanistic Studies)

Proposed Influence on Intracellular Signaling Pathways (e.g., MAPK, NF-κB) in specific biological contexts

There is no specific scientific literature available that details the influence of this compound on intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) or Nuclear Factor-kappa B (NF-κB) pathways. Research on other, structurally related fatty acids has suggested modulation of these inflammatory pathways, but these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Modulation of Lipid Homeostasis and Cellular Bioenergetics

Detailed studies concerning the direct effects of this compound on the modulation of lipid homeostasis and cellular bioenergetics have not been identified in the available scientific literature. While research exists on how other fatty acids impact these fundamental cellular processes, specific data for this compound is absent. One study mentioned this compound as a substrate analogue in the investigation of a cytochrome P450 enzyme from Arabidopsis thaliana, which is involved in dicarboxylic fatty acid formation, but did not provide further details on its role in lipid homeostasis or bioenergetics. researchgate.net

Ecological and Defense Mechanisms

The ecological significance and potential role of this compound in defense mechanisms remain largely uncharacterized, with no specific research findings available.

Contribution to Plant Defense Strategies Against Herbivory and Pathogens

There is no scientific evidence to suggest a role for this compound in plant defense strategies against herbivory and pathogens. While some acetylenic fatty acids are known to be involved in plant defense, a direct link to this compound has not been established in published research.

Role in Inter-Organismal Chemical Communication (e.g., Pheromone Constituents)

No studies have identified this compound as a constituent of pheromones or as a molecule involved in other forms of inter-organismal chemical communication. The investigation of fatty acid-derived semiochemicals is an active area of research, but to date, this specific compound has not been implicated in such functions.

Chemical Synthesis and Analogues for Research Investigations

Total Chemical Synthesis Approaches for Acetylenic Fatty Acids

Total chemical synthesis provides a versatile platform for producing acetylenic fatty acids that may be rare in nature or to generate structures not found in natural sources. These methods allow for precise control over the molecular architecture.

The geometry of the double bond (cis or trans) significantly influences the physical and biological properties of a fatty acid. Consequently, developing stereoselective synthetic routes is crucial for obtaining specific isomers of compounds like 9-Octadecen-16-ynoic acid.

Stereoselective methods often involve the use of specialized catalysts and reaction conditions to control the formation of the desired isomer. For instance, the synthesis of fatty acids containing a Z-configured double bond can be achieved through catalytic cross-coupling reactions. nih.gov One notable approach involves the Ti-catalyzed cross-coupling of oxygen-containing aliphatic 1,2-dienes, which has been successfully used to create trienoic acids with Z-double bonds in high yields. nih.gov Another common strategy is the partial hydrogenation of an alkyne using specific catalysts, such as Lindlar's catalyst, to produce a cis-alkene. Conversely, reduction of an alkyne with sodium in liquid ammonia (B1221849) typically yields a trans-alkene.

These established organometallic and catalytic hydrogenation techniques form the foundation for the stereoselective synthesis of complex acetylenic fatty acids. By carefully selecting the appropriate precursors and reaction sequences, chemists can construct the carbon chain of this compound while precisely controlling the cis (Z) geometry of the double bond at the C9 position.

To understand the mechanisms of enzymatic reactions or the metabolic fate of fatty acids, researchers often require access to specific isomers and isotopically labeled analogues, such as those containing deuterium.

The synthesis of positional and geometric isomers of acetylenic fatty acids allows for the investigation of structure-activity relationships. For example, crepenynic acid, an isomer of the target compound with the triple bond at position 12 ((9Z)-octadecen-12-ynoic acid), has been a subject of extensive biosynthetic study. researchgate.netresearchgate.netresearchgate.netmdpi.com The synthesis of such isomers often follows routes similar to those for the parent compound but with starting materials that have the unsaturations at different positions.

Deuterated analogues are invaluable tools for kinetic isotope effect (KIE) studies, which can elucidate the rate-limiting steps of enzymatic reactions. researchgate.netresearchgate.net For example, the mechanism of the Crepis alpina acetylenase, an enzyme that converts linoleic acid to crepenynic acid, was investigated using regiospecifically deuterated substrates. researchgate.netresearchgate.net The synthesis of a deuterated version of this compound could involve using a deuterated building block during the total synthesis. Facile methods for introducing deuterium, such as using deuterated reagents like [d₃]methyl iodide to form a labeled precursor, have been developed for other complex lipids and could be adapted for this purpose. nih.gov

Analogue Type Purpose in Research Example Synthetic Approach
Positional Isomer Study structure-activity relationships; investigate enzyme specificity.Modify starting materials to place the alkyne or alkene at a different carbon position.
Geometric Isomer Investigate the influence of cis/trans geometry on biological function.Utilize stereoselective reactions like Lindlar hydrogenation (for cis) or sodium/ammonia reduction (for trans).
Deuterated Analogue Elucidate reaction mechanisms through Kinetic Isotope Effect (KIE) studies.Incorporate deuterium-labeled building blocks during total synthesis. researchgate.netnih.gov

Development of Stereoselective Synthetic Routes

Biocatalytic and Chemo-Enzymatic Synthesis

Biocatalytic and chemo-enzymatic approaches leverage the high specificity and efficiency of enzymes to perform challenging chemical transformations, often under mild conditions. These methods are increasingly important in the synthesis of complex fatty acids.

Nature has evolved enzymes capable of forming alkyne bonds in fatty acids. A key example is the terminal alkyne biosynthetic machinery involving the JamABC gene cluster from cyanobacteria. nih.gov This system uses a bifunctional desaturase/acetylenase (JamB) that acts on a fatty acyl chain attached to an acyl carrier protein (ACP) to introduce a terminal triple bond. nih.govnih.gov While this system naturally produces short-chain alkynoic acids, it represents a powerful tool for bio-engineering. nih.gov

Researchers have successfully engineered and repurposed such enzyme systems. For instance, by co-expressing the ttuABC gene cassette (a homolog of jamABC) with a polyketide synthase (PKS) gene in E. coli, a novel terminal-alkyne bearing polyketide was produced. nih.gov The desaturase homolog TtuB was found to be a bifunctional desaturase/acetylenase specific for a C10 fatty acyl substrate. nih.gov Other research has focused on pyridoxal (B1214274) phosphate-dependent enzymes like BesB, which can form a terminal alkyne on an amino acid substrate through the isomerization of an allene (B1206475) intermediate. researchgate.net

While these enzymes typically form terminal alkynes, their mechanisms provide a blueprint for engineering enzymes to introduce internal alkynes, such as the one in this compound. This could involve modifying the substrate-binding pocket of a known desaturase to accept a longer-chain fatty acid and catalyze a second dehydrogenation at the desired position. Plant enzymes that catalyze the formation of the Δ12 acetylenic bond in crepenynic acid have also been characterized, providing another potential source of biocatalysts. researchgate.netresearchgate.net

Chemo-enzymatic synthesis combines the strengths of traditional organic chemistry with the specificity of biocatalysis to create complex molecules and diverse structural libraries. rsc.orgnih.gov This hybrid approach is particularly useful for synthesizing modified fatty acids. rsc.org

A typical chemo-enzymatic strategy might involve:

Chemical Synthesis of a Precursor: A fatty acid precursor containing one of the required unsaturations (e.g., the C9 double bond) is synthesized chemically.

Enzymatic Transformation: An enzyme, such as a lipase (B570770) or a desaturase, is used to introduce another functionality. For example, lipases are widely used for the esterification or transesterification of fatty acids under mild conditions, which avoids the degradation of sensitive functional groups like alkynes. au.dk

Further Chemical Modification: The resulting molecule can be further modified using chemical methods to yield the final product or a range of analogues.

This approach allows for the creation of structural diversity that would be difficult to achieve through purely chemical or purely enzymatic routes. For example, a chemically synthesized acetylenic fatty acid could be enzymatically coupled to another molecule, such as a sugar or a polyphenol, to create novel hybrid compounds for research. nih.govau.dk The combination of chemical synthesis with engineered PKS or FAS (fatty acid synthase) systems also represents a powerful strategy for generating novel polyketides and fatty acid derivatives. nih.govresearchgate.net

Utilization of Engineered Enzymes for Specific Alkyne Bond Formation

Design and Evaluation of Structural Analogues for Fundamental Research

Structural analogues of this compound are designed to probe its interactions with biological systems and to understand the roles of its specific structural features—the carboxylic acid head, the long aliphatic chain, the cis-double bond, and the internal triple bond.

The design of analogues can involve systematic modifications to the parent structure:

Varying Chain Length: Synthesizing homologues with shorter or longer carbon chains can reveal how chain length affects membrane incorporation or enzyme binding.

Altering Unsaturation: The positions and types of unsaturation can be changed. For example, moving the alkyne or alkene, or replacing the alkyne with an allene or a cyclopropane (B1198618) group, can help determine the importance of that specific functionality.

Modifying the Carboxyl Group: The carboxylic acid can be converted to an ester, amide, or alcohol to investigate the role of the acidic headgroup in biological activity.

An example of such an analogue in research is cis-9-octadecen-17-ynoic acid (17-ODNYA), a terminal alkyne analogue, which was synthesized to act as an inhibitor of oleic acid omega-hydroxylation by cytochrome P450 enzymes. google.com Similarly, cis-9-octadecen-16-ynoic acid (16-ODNYA) itself was shown to be an inhibitor of P450s that catalyze in-chain oxidation. google.com These studies demonstrate how carefully designed analogues serve as powerful tools to dissect the function of specific enzymes in fatty acid metabolism.

Structural Modification Research Rationale Example Analogue
Altering alkyne positionTo probe enzyme active site topology and substrate specificity.cis-9-Octadecen-12-ynoic acid (Crepenynic acid) gerli.com
Introducing a terminal alkyneTo create mechanism-based enzyme inhibitors or probes for click chemistry.cis-9-Octadecen-17-ynoic acid (17-ODNYA) google.com
Modifying the polar head groupTo study the importance of the carboxylic acid for transport or binding.Methyl 9-octadecen-16-ynoate
Saturating the double bondTo determine the functional role of the alkene.16-Octadecynoic acid

Synthesis of Derivatives to Probe Structure-Function Relationships at the Molecular Level

The synthesis of structural analogues of fatty acids is a fundamental strategy for elucidating the relationship between a molecule's structure and its biological function. By systematically altering specific parts of the molecule, such as the position or stereochemistry of unsaturated bonds, researchers can investigate the substrate specificity of enzymes and the nature of molecular interactions.

A significant area of investigation involves the enzymes that biosynthesize unusual fatty acids. For instance, studies on microsomal Δ12 fatty acid desaturases (FADs) from plants in the Santalaceae family have utilized synthetically prepared fatty acid derivatives to understand their function. nih.gov These enzymes are responsible for creating unsaturated fatty acids, including those with acetylenic bonds. usask.ca To probe the activity of these enzymes, researchers synthesized various isomers of octadecenynoic acid and tested them as substrates. nih.gov

In one study, Δ12 FAD enzymes from Santalum acuminatum (quandong) were expressed in yeast and incubated with stearolic acid (9-octadecynoic acid), a precursor to many acetylenic fatty acids. nih.gov The analysis revealed that these enzymes could catalyze a variety of reactions, including the formation of ximenynic acid (trans-11-octadecen-9-ynoic acid) and other novel desaturations. The synthesis of standards, such as trans-12-octadecen-9-ynoic acid and cis-13-octadecen-9-ynoic acid, was essential to confirm the identity of the enzymatic products. nih.gov This approach demonstrates how synthetic derivatives are indispensable for characterizing enzyme function and discovering new biochemical pathways. nih.gov

EnzymeSubstrateMajor Products IdentifiedSignificance of Finding
SaFAD2 (from S. acuminatum)Stearolic acid (9-octadecynoic acid)trans-11-octadecen-9-ynoic acid (Ximenynic acid), trans-12-octadecen-9-ynoic acidDemonstrated novel trans-Δ11 and trans-Δ12 desaturase activity, revealing enzyme plasticity. nih.gov
SaFADX (from S. acuminatum)Stearolic acid (9-octadecynoic acid)cis-13-octadecen-9-ynoic acidIdentified a highly divergent FAD with unique cis-Δ13 desaturase activity on an acetylenic substrate. nih.gov

Modification of Functional Groups and Chain Lengths for Specific Academic Aims

Altering the functional groups and carbon chain length of fatty acids like this compound allows for the creation of tailored molecules for specific research questions. These modifications can change the molecule's physical properties and how it interacts with biological systems, providing tools to study metabolic pathways and enzyme mechanisms.

One important modification is the isomerization of internal alkynes to terminal alkynes, a process known as the "alkyne zipper" reaction. mdpi.com This reaction is synthetically valuable because terminal alkynes are more versatile in bioorthogonal "click" reactions. For example, a fatty acid with an internal alkyne can be treated with a strong base to migrate the triple bond to the end of the carbon chain, making it a suitable probe for metabolic tracing studies. mdpi.com

Researchers also synthesize fatty acid analogues where parts of the carbon chain are replaced with other atoms, such as oxygen, to create "oxa" fatty acids. nih.gov These modifications are designed to probe specific aspects of metabolism. For instance, a series of oxaalkyne fatty acids with varying chain lengths were developed to study the mitochondrial β-oxidation pathway. The introduction of an oxygen atom can alter the metabolic processing of the fatty acid, allowing researchers to identify and track metabolic intermediates that might otherwise be difficult to observe. nih.gov The synthesis of these analogues with different chain lengths (e.g., C11, C13, C15, C17) enables a detailed investigation of how chain length influences entry into and processing by the β-oxidation spiral. nih.gov

Modified AnalogueStructural Modification(s)Specific Academic Aim
11-Oxa-heptadec-16-ynoic acidOxygen at C-11, Terminal alkyne, C17 chainTracer for investigating mitochondrial and peroxisomal long-chain fatty acid β-oxidation. nih.gov
9-Oxa-pentadec-14-ynoic acidOxygen at C-9, Terminal alkyne, C15 chainMetabolic tracer for studying β-oxidation of different chain-length fatty acids. nih.gov
7-Oxa-tridec-12-ynoic acidOxygen at C-7, Terminal alkyne, C13 chainMetabolic tracer for studying β-oxidation of different chain-length fatty acids. nih.gov
5-Oxa-undec-10-ynoic acidOxygen at C-5, Terminal alkyne, C11 chainTracer for investigating medium-chain fatty acid metabolism and its intermediates. nih.gov

These synthetic strategies, encompassing the creation of isomers, the introduction of bioorthogonal tags, and the modification of the carbon backbone, provide an essential toolkit for the academic research community to dissect complex biological systems.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of fatty acids. The choice between gas and liquid chromatography is often dictated by the complexity of the lipid sample and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling and Identification

The mass spectra of FAMEs of acetylenic fatty acids, such as 9-octadecynoic acid (stearolic acid), are unique and can be used for their identification by comparing them to spectral libraries or known standards. gsartor.org The fragmentation patterns observed in the mass spectra provide crucial information about the structure of the fatty acid, although determining the exact position of the triple bond can sometimes be challenging with standard electron impact ionization. nih.gov For instance, in the analysis of seed oils containing various acetylenic fatty acids, GC-MS of the FAMEs is a primary tool for profiling the fatty acid composition. gsartor.orgnih.gov

To enhance the accuracy of identification, retention indices or equivalent chain length (ECL) values are often calculated and compared with those of authentic standards. gsartor.org The analysis of complex mixtures may reveal the presence of numerous fatty acids, and GC-MS allows for their individual identification and relative quantification. rjptonline.orgjocpr.comnih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Complex Lipid Analysis

For more complex lipid samples and for the analysis of intact lipids without derivatization, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) offers significant advantages. nih.govnih.gov LC-HRMS can separate fatty acids and other lipids based on their polarity using reversed-phase chromatography. nih.govmedvik.cz The use of high-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the determination of the accurate mass of the molecular ions with high precision. nih.govmdpi.com

This high mass accuracy enables the confident determination of the elemental composition of an analyte, which is invaluable for identifying unknown fatty acids or for confirming the identity of known ones in a complex matrix. nih.gov LC-HRMS is particularly useful for the analysis of less volatile or thermally labile compounds that are not well-suited for GC-MS. Furthermore, tandem mass spectrometry (MS/MS) capabilities in LC-HRMS systems can provide detailed structural information through controlled fragmentation of selected ions, aiding in the localization of functional groups. mdpi.commedvik.cz

Advanced Derivatization Strategies for Enhanced Detection and Structural Insight (e.g., 4,4-Dimethyloxazoline derivatives)

To overcome some of the limitations of standard FAME analysis in GC-MS, particularly in pinpointing the location of double and triple bonds, advanced derivatization strategies are employed. nih.gov One of the most effective methods is the preparation of 4,4-dimethyloxazoline (DMOX) derivatives. gsartor.orgnih.govaocs.org

The mass spectra of DMOX derivatives of fatty acids exhibit characteristic fragmentation patterns that allow for the unambiguous determination of the position of unsaturation. gsartor.orgfatplants.net The fragmentation typically occurs at the methylene (B1212753) groups between the double or triple bonds, yielding a series of diagnostic ions that reveal the bond's location. This technique has been successfully applied to identify a variety of acetylenic fatty acids in natural sources. gsartor.orgnih.gov For example, the DMOX derivative of ximenynic acid (trans-11-octadecen-9-ynoic acid) provides a clear mass spectrum that confirms the positions of the double and triple bonds. gsartor.org

Other derivatization techniques, such as the preparation of picolinyl esters or trimethylsilyl (B98337) (TMS) ethers for hydroxy fatty acids, can also provide valuable structural information when analyzed by GC-MS. gsartor.orgresearchgate.netgsartor.org These methods complement each other and can be used in combination to achieve a comprehensive structural elucidation of complex fatty acid mixtures. nih.gov

High-Resolution Spectroscopic Methods

High-resolution spectroscopic techniques are indispensable for the detailed structural characterization of novel or purified fatty acids, providing insights into their molecular framework, including the position and geometry of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules. aocs.org For fatty acids like "9-Octadecen-16-ynoic acid," ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. researchgate.netnih.gov

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. Key signals for "this compound" would include those for the olefinic protons of the double bond, protons adjacent to the triple bond, the terminal methyl group, the methylene groups of the aliphatic chain, and the proton of the carboxylic acid group. aocs.orgrsc.org The coupling constants between adjacent protons can help to determine the stereochemistry (cis or trans) of the double bond.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each carbon atom, including the carboxyl carbon, the sp² carbons of the double bond, the sp carbons of the triple bond, and the sp³ carbons of the aliphatic chain. aocs.orgrsc.orgmdpi.com The chemical shifts of the acetylenic carbons are particularly diagnostic.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all the proton and carbon signals and for establishing the connectivity within the molecule. nih.govmdpi.comnih.gov These experiments correlate signals from protons and carbons that are coupled to each other, allowing for a complete and detailed structural elucidation. nih.gov

The following table provides expected ¹³C NMR chemical shift ranges for the key functional groups in "this compound."

Functional GroupExpected ¹³C NMR Chemical Shift (ppm)
Carboxyl Carbon (-COOH)175-185
Olefinic Carbons (-CH=CH-)120-140
Acetylenic Carbons (-C≡C-)65-90
Aliphatic Carbons (-CH₂-)20-40
Terminal Methyl Carbon (-CH₃)~14

This is an interactive data table. The values are illustrative and can vary based on the solvent and specific molecular environment.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. nih.govedinst.com The FTIR spectrum of "this compound" would display characteristic absorption bands corresponding to its key functional groups. acs.orgresearchgate.netjournalajacr.com

The presence of a carboxylic acid is confirmed by a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band at approximately 1700-1725 cm⁻¹. researchgate.netjournalajacr.com The C=C stretching vibration of the double bond would appear around 1640-1680 cm⁻¹, with the out-of-plane bending vibrations of the C-H bonds on the double bond providing information about its stereochemistry (around 960-970 cm⁻¹ for trans and 675-730 cm⁻¹ for cis). nist.govjddtonline.info The C≡C stretching of the triple bond, if it is not symmetric, would result in a weak to medium absorption band in the range of 2100-2260 cm⁻¹. mdpi.com The numerous C-H stretching and bending vibrations of the long aliphatic chain would also be prominent in the spectrum. jddtonline.info

The table below summarizes the characteristic FTIR absorption bands for the functional groups in "this compound."

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Carboxylic Acid (C=O)Stretching1700-1725
Alkene (C=C)Stretching1640-1680
Alkyne (C≡C)Stretching2100-2260 (weak)
Alkane (C-H)Stretching2850-2960

This is an interactive data table. The values are general ranges and can be influenced by the molecular structure and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for studying molecules containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. libretexts.org The absorption of UV-Vis light by organic molecules typically results in the excitation of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org In the context of this compound, the presence of unsaturated bonds (both alkene and alkyne) constitutes its chromophore.

The extent of conjugation directly influences the wavelength of maximum absorbance (λmax). As the number of conjugated double bonds increases, the λmax shifts to longer wavelengths. libretexts.orgmsu.edu For instance, 1,3-butadiene, with two conjugated double bonds, has a λmax of 217 nm. libretexts.org The introduction of a triple bond into a conjugated system also contributes to this shift.

While this compound does not have a conjugated system of alternating double and triple bonds, the electronic structure is influenced by the presence of both types of unsaturation. For structurally similar fatty acids with conjugated enyne systems, such as ximenynic acid (trans-11-octadecen-9-ynoic acid), a distinct UV absorption maximum is observed. Research on seed oils containing ximenynic acid has shown a λmax at 229.5 nm, which is indicative of the conjugated trans-eneyne structure.

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a key parameter obtained from UV-Vis spectroscopy. The Beer-Lambert law, A = εbc (where A is absorbance, b is the path length, and c is the concentration), relates these quantities. libretexts.org Strong absorptions, indicated by high ε values, are characteristic of π → π* transitions in conjugated systems. msu.edu

CompoundStructureChromophoreλmax (nm)
1,3-ButadieneCH2=CH-CH=CH2Diene217
1,3,5-HexatrieneCH2=CH-CH=CH-CH=CH2Triene258
Ximenynic acidCH3(CH2)5CH=CHC≡C(CH2)7COOHEnyne229.5

Applications in Lipidomics and Metabolomics Research

Lipidomics and metabolomics are powerful disciplines within systems biology that involve the comprehensive analysis of lipids and small-molecule metabolites in biological systems, respectively. nih.gov These fields aim to provide a snapshot of the physiological state of a cell or organism and are increasingly used to identify biomarkers for health, disease, and response to therapies. medsci.orgfrontiersin.org

Unusual fatty acids, such as this compound with its terminal alkyne group, represent a class of molecules of significant interest in lipidomics and metabolomics. The unique structural features of such fatty acids can be leveraged for several applications:

Probing Metabolic Pathways: Fatty acids containing alkyne groups, often referred to as "clickable" fatty acids, are valuable tools for tracing lipid metabolism. frontiersin.org The terminal alkyne can undergo specific and efficient bio-orthogonal chemical reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the tagging of these fatty acids with reporter molecules (e.g., fluorophores or biotin). frontiersin.org This enables researchers to track their incorporation into complex lipids, follow their metabolic fate, and identify the enzymes and pathways that process them.

Biomarker Discovery: The metabolic profiles of fatty acids can be altered in various physiological and pathological states. nih.govfrontiersin.org Targeted and untargeted metabolomic analyses of fatty acids in biological samples (e.g., plasma, tissues) can reveal specific fatty acids or patterns of fatty acids that are associated with particular conditions. frontiersin.org For example, studies have identified associations between the levels of certain saturated, monounsaturated, and polyunsaturated fatty acids and conditions like autoimmune diseases and coronary artery disease. frontiersin.orgfrontiersin.org While not yet studied in this context, the unique structure of this compound makes it a potential candidate for a biomarker, should its presence and concentration correlate with a specific biological state.

Chemotaxonomy: The fatty acid composition can be characteristic of certain organisms. For instance, various acetylenic fatty acids have been identified in specific species of mosses and plants. dntb.gov.uanih.gov The presence of this compound could potentially serve as a chemotaxonomic marker to identify or classify organisms in which it is naturally found. ontosight.ai

The analysis of such unique fatty acids in lipidomics and metabolomics studies typically involves advanced analytical platforms, primarily mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC). mdpi.com These methods allow for the sensitive detection and quantification of a wide range of fatty acids in complex biological mixtures.

Application AreaDescriptionRelevance of this compound
Metabolic Pathway AnalysisTracing the incorporation and transformation of fatty acids into complex lipids and other metabolites.The terminal alkyne allows for "click chemistry" tagging to visualize and track its metabolic fate.
Biomarker ResearchIdentifying and quantifying fatty acids whose levels correlate with disease states or physiological conditions.Its unique structure could make it a specific biomarker if its presence is linked to a particular biological outcome.
ChemotaxonomyUsing the unique lipid profiles of organisms for their classification.Could serve as a chemical marker for specific species of plants or marine organisms where it may be naturally present. ontosight.ai

Biotechnological and Industrial Research Perspectives

Recombinant Production of Acetylenic Fatty Acids in Engineered Systems

The biosynthesis of unusual fatty acids, including those with acetylenic bonds like 9-Octadecen-16-ynoic acid, involves specialized enzymes not commonly found in conventional oilseed crops. ocl-journal.orgnih.gov Genetic engineering offers a promising avenue to introduce these capabilities into well-established production platforms. nih.gov

Scientists have successfully engineered both microorganisms and plants to produce acetylenic fatty acids. slu.seresearchgate.net A key strategy involves the introduction of genes encoding for enzymes like acetylenases, which are responsible for creating the triple bond in the fatty acid chain. ocl-journal.orgaocs.org These enzymes are often structurally similar to FAD2 (fatty acid desaturase 2) enzymes, which are involved in the synthesis of common unsaturated fatty acids. ocl-journal.orgnih.gov

For instance, the gene for a Δ12 acetylenase from Crepis alpina, which produces crepenynic acid (9-octadecen-12-ynoic acid), has been expressed in Arabidopsis thaliana. slu.seresearchgate.net This resulted in the accumulation of acetylenic fatty acids in the seeds of the engineered plants, demonstrating the feasibility of this approach. slu.seresearchgate.net Similarly, expressing these genes in yeast, a common microorganism for biotechnological production, has also been explored. aocs.org

However, achieving high levels of accumulation of these unusual fatty acids in transgenic organisms remains a challenge. nih.gov The success of engineering efforts often depends on the co-expression of multiple genes that facilitate the efficient synthesis and storage of these novel lipids. osti.gov

Table 1: Examples of Engineered Organisms for Acetylenic Fatty Acid Production

Engineered OrganismGene(s) IntroducedResulting Fatty AcidReference
Arabidopsis thalianaCrepis alpina Δ12-acetylenaseCrepenynic acid slu.se
YeastCrepis palaestina Δ12 epoxygenase and acetylenaseEpoxy and acetylenic fatty acids aocs.org
Nicotiana benthamianaSafflower CtFAD2-11Crepenynic acid nih.gov

For microbial production systems, optimizing fermentation conditions is crucial for maximizing the yield of desired fatty acids. Key parameters that are often manipulated include temperature, pH, dissolved oxygen levels, and nutrient concentrations. scientificbio.comscispace.com The goal is to create an environment that promotes robust microbial growth and directs the cellular metabolism towards the production and accumulation of lipids. scientificbio.comnih.gov

For instance, in the production of other specialty fatty acids using engineered Escherichia coli, parameters such as inducer concentration, substrate feeding rate, and the presence of specific metal ions have been shown to significantly impact the final product titer. mdpi.com Similar optimization strategies would be applicable to the production of this compound in engineered microbes. The optimization of these parameters is often achieved through systematic approaches like response surface methodology. nih.gov

Table 2: Key Fermentation Parameters for Optimization of Fatty Acid Production

ParameterInfluence on ProductionReference
TemperatureAffects enzyme activity and microbial growth rates. scientificbio.com scientificbio.com
pHInfluences enzyme function and can shift metabolic pathways. scientificbio.commdpi.com scientificbio.commdpi.com
Dissolved OxygenCritical for aerobic microorganisms, affecting cell growth and metabolism. scientificbio.com scientificbio.com
Nutrient LevelsThe concentration of carbon, nitrogen, and phosphate (B84403) sources impacts biomass and lipid synthesis. scispace.com scispace.com
Inducer ConcentrationIn genetically engineered systems, it controls the expression of the introduced genes. mdpi.com mdpi.com

Development of Engineered Microorganisms and Plants as Research Production Platforms

Enzymatic Biocatalysis for Specific Derivatization Reactions

Enzymes offer a powerful tool for the specific modification of fatty acids like this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, is often preferred over traditional chemical methods due to its high specificity, mild reaction conditions, and reduced environmental impact. au.dkillinois.edu

The double and triple bonds in this compound are reactive sites that can be targeted by specific enzymes for modifications such as epoxidation and hydroxylation. These modifications can introduce new functionalities and lead to the synthesis of a wide range of valuable derivatives.

Epoxidation: The creation of an epoxide ring on a fatty acid chain can be catalyzed by enzymes called epoxygenases. aocs.org Some of these enzymes are variants of the FAD2 desaturases. nih.gov The resulting epoxidized fatty acids are precursors for various industrial products, including polymers and lubricants. researchgate.net

Hydroxylation: The introduction of a hydroxyl group (-OH) can be achieved using hydroxylase enzymes. ocl-journal.org Similar to acetylenases and epoxygenases, some hydroxylases are also structurally related to FAD2 desaturases. ocl-journal.org Hydroxylated fatty acids have applications in the production of surfactants, lubricants, and cosmetics.

The discovery and engineering of new enzymes with novel or improved catalytic activities is a key area of research for sustainable chemical synthesis. academie-sciences.fr This involves screening natural sources for new enzymes and using protein engineering techniques to tailor their properties for specific industrial applications. illinois.edu

For example, lipases are a versatile class of enzymes that can be used for a variety of reactions, including the synthesis of esters from fatty acids. unipd.it By reacting this compound with different alcohols in the presence of a lipase (B570770), a range of novel ester compounds with potentially interesting properties could be synthesized. unipd.it The development of immobilized enzymes, where the enzyme is attached to a solid support, further enhances their industrial applicability by allowing for easy separation from the reaction mixture and reuse. mdpi.com

Specific Enzyme-Catalyzed Modifications (e.g., Epoxidation, Hydroxylation)

Research into Sustainable Sourcing and Valorization of Specialized Lipids

The long-term viability of using specialized lipids like this compound in industrial applications depends on the development of sustainable sourcing and valorization strategies. This encompasses the entire value chain, from the production of the raw material to the conversion into high-value products.

Research in this area focuses on several key aspects:

Developing high-yielding production platforms: As discussed, this includes the genetic engineering of both crops and microorganisms to produce these fatty acids in large quantities. researchgate.net

Utilizing waste streams: Exploring the use of agricultural or industrial waste streams as feedstocks for microbial fermentation can improve the economic and environmental sustainability of the production process. rsc.org

Exploring new applications: Identifying new high-value applications for this compound and its derivatives will drive the demand and economic viability of its production.

The ultimate goal is to create a circular bioeconomy for specialized lipids, where renewable resources are efficiently converted into a range of valuable products, minimizing waste and environmental impact.

Future Directions and Emerging Research Areas

Systems Biology Approaches to Acetylenic Fatty Acid Metabolism and Regulation

A systems biology approach, which integrates various data sources to model and understand complex biological systems, will be crucial for elucidating the complete metabolic network of acetylenic fatty acids. For 9-octadecen-16-ynoic acid, this would involve mapping its biosynthesis, degradation, and interactions with other cellular components. The regulation of fatty acid metabolism is intricate, involving hormonal and allosteric control of key enzymes. wikipedia.orgcreative-proteomics.com For instance, acetyl-CoA carboxylase, a critical enzyme in fatty acid synthesis, is regulated by phosphorylation and allosteric effectors like citrate (B86180) and palmitoyl-CoA. wikipedia.org Understanding how the presence of an acetylenic bond in a fatty acid like this compound influences these regulatory networks is a key area for future research. Investigating the transcriptional regulation of genes involved in its metabolism, similar to studies on other fatty acids, will provide a more comprehensive picture. nih.gov

Discovery and Characterization of Novel Acetylenic Fatty Acid Structures and Enzymes

The vast diversity of natural products suggests that many novel acetylenic fatty acids with unique structures and biological activities await discovery. mdpi.comoup.com These compounds are found in a variety of organisms, including plants, fungi, and marine invertebrates. mdpi.comnih.gov Future research will likely focus on exploring underexplored ecosystems and organisms to identify new acetylenic fatty acids.

A critical aspect of this research will be the identification and characterization of the enzymes responsible for their synthesis. In higher plants, the formation of acetylenic bonds often involves divergent forms of Δ12 fatty acid desaturases (FADs). nih.gov The characterization of these enzymes, including their substrate specificity and reaction mechanisms, is essential for understanding how acetylenic fatty acids are produced in nature. For example, studies on the Δ12 fatty acid desaturases in Santalaceae have provided insights into the production of ximenynic acid. nih.gov Similar approaches can be applied to identify the specific enzymes involved in the synthesis of this compound.

Computational Chemistry and Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Computational methods are becoming increasingly powerful tools in enzymology. nih.gov Molecular dynamics (MD) simulations and quantum-mechanical/molecular mechanics (QM/MM) calculations can provide detailed insights into the interactions between enzymes and their substrates at an atomic level. nih.govbiorxiv.org These techniques can be used to predict how a substrate like this compound binds to the active site of an enzyme and to understand the catalytic mechanism. nih.govbiorxiv.org

For instance, MD simulations have been used to study the interaction of fatty acids with cytochrome P450 enzymes, revealing the importance of specific residues in determining substrate specificity and the outcome of the reaction. nih.gov Such computational studies can guide the engineering of enzymes with altered or improved properties for biotechnological applications. nih.gov By applying these methods to the enzymes involved in this compound metabolism, researchers can gain a deeper understanding of its biosynthesis and design inhibitors or novel biocatalysts.

Exploration of Undiscovered Biological Roles in Diverse Organisms and Ecosystems

While some biological activities of acetylenic fatty acids, such as antifungal and antitumor effects, have been reported, their full range of biological roles is likely much broader. nih.gov Future research should aim to explore the functions of these unique lipids in a wider variety of organisms and ecosystems. For example, some mosses produce unique acetylenic fatty acids, which may play a role in their defense mechanisms. krasn.ru

Investigating the ecological roles of this compound could reveal its involvement in processes such as chemical defense, signaling, or adaptation to specific environmental conditions. The study of fatty acids as biomarkers in ecological food webs is an established field, and the unique structure of acetylenic fatty acids could make them valuable markers for tracing specific trophic links. nih.gov

Integration with Advanced Multi-Omics Technologies for Holistic Understanding

A holistic understanding of the role of this compound can be achieved by integrating various "omics" technologies. nih.gov This multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics (including lipidomics and fluxomics) to provide a comprehensive view of a biological system. kosfaj.orgmdpi.com

Genomics and Transcriptomics: Genome-wide association studies (GWAS) can identify genetic variations associated with the levels of specific fatty acids, providing insights into the genes involved in their metabolism. nih.govplos.org Transcriptomic analysis can reveal how the expression of these genes is regulated under different conditions. nih.gov

Proteomics: Proteomic approaches can identify and quantify the proteins involved in fatty acid metabolism, including the enzymes that synthesize and modify acetylenic fatty acids. nih.gov This can help to build a complete picture of the metabolic pathways.

Lipidomics and Fluxomics: Lipidomics provides a comprehensive profile of all lipids in a cell or organism, allowing researchers to see how the levels of this compound change in response to different stimuli. Fluxomics, which measures the rates of metabolic reactions, can be used to trace the flow of carbon atoms through the metabolic network, revealing the dynamics of acetylenic fatty acid synthesis and degradation. creative-proteomics.comtandfonline.comnih.gov

By integrating these different layers of biological information, researchers can construct detailed models of acetylenic fatty acid metabolism and uncover the full extent of their biological significance.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 9-Octadecen-16-ynoic acid with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis should follow protocols for unsaturated fatty acids, emphasizing controlled alkynylation at the C16 position. Use inert atmospheres (e.g., argon) to prevent oxidation, and monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) . Optimize temperature and catalyst ratios (e.g., palladium-based catalysts) to minimize side products. Purification via column chromatography with silica gel or reverse-phase HPLC is advised for high purity (>95%) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify alkyne (C≡C) stretches near 2100–2260 cm⁻¹ and carboxylic acid (O-H) bands at 2500–3300 cm⁻¹ .
  • NMR : ¹H NMR detects vinyl protons (δ 5.2–5.4 ppm) and terminal alkyne protons (δ 1.9–2.1 ppm). ¹³C NMR confirms carboxyl carbon (δ 170–185 ppm) and alkyne carbons (δ 70–90 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides accurate molecular ion ([M-H]⁻) at m/z 280.2403 .
  • Chromatography : Use GC-MS with polar capillary columns (e.g., DB-FFAP) for separation and quantification .

Q. How can researchers conduct a systematic literature review on this compound to identify gaps in mechanistic or applied studies?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use databases like SciFinder and PubMed with keywords: "this compound," "alkynoic acids," and "fatty acid derivatives." Prioritize peer-reviewed journals and exclude non-academic sources (e.g., patents, vendor websites). Critically appraise studies for experimental rigor (e.g., sample size, controls) and flag contradictory findings (e.g., conflicting bioactivity data) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the biological activity of this compound in lipid metabolism?

  • Methodological Answer :

  • In vitro models : Use hepatocyte or adipocyte cell lines with lipid-loading protocols. Include positive controls (e.g., oleic acid) and measure triglyceride accumulation via fluorescence assays (e.g., Nile Red) .
  • In vivo models : Employ knockout mice (e.g., PPAR-α⁻/⁻) to isolate metabolic pathways. Ensure double-blinded treatment allocation and adjust dosages based on pharmacokinetic data (e.g., half-life from LC-MS/MS) .
  • Statistical power : Calculate sample sizes using G*Power to detect ≥20% effect sizes (α=0.05, β=0.2) .

Q. How should researchers address contradictions in reported data on the oxidative stability of this compound compared to other unsaturated fatty acids?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., 40°C, 60% humidity) using the Rancimat method. Compare induction periods (IPs) with structurally similar acids (e.g., oleic acid). Control for metal ion contaminants (e.g., Fe²⁺) that accelerate oxidation. Apply multivariate regression to identify variables (e.g., purity, storage conditions) explaining discrepancies .

Q. What interdisciplinary approaches are effective for studying the material science applications of this compound (e.g., polymer precursors)?

  • Methodological Answer : Combine synthetic chemistry with rheology and computational modeling. For example:

  • Polymerization : Optimize click chemistry (e.g., CuAAC) using the alkyne moiety. Monitor crosslinking via FTIR .
  • Computational : Simulate monomer packing using DFT (e.g., Gaussian 16) to predict crystallinity .
  • Collaboration : Partner with materials scientists to validate thermal stability (TGA/DSC) and mechanical properties (tensile testing) .

Q. What protocols ensure reproducibility in measuring the thermodynamic properties of this compound?

  • Methodological Answer :

  • Vapor Pressure : Use static or effusion methods with temperature control (±0.1°C). Cross-validate data with Antoine equation parameters (e.g., log₁₀(P) = A − B/(T + C)) from NIST Chemistry WebBook .
  • Enthalpy of Combustion : Perform bomb calorimetry in triplicate, correcting for heat loss. Compare results with group contribution models .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested for chemical permeation) and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Spill Management : Neutralize acid spills with sodium bicarbonate. Dispose of waste via EPA-approved protocols for carboxylic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.